1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate
Description
1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate is a synthetic organic compound characterized by two key structural motifs: a 3-chlorophenylacetone moiety linked via an ester bond to a 2-hydroxyquinoline-4-carboxylate group. This compound belongs to a broader class of quinoline derivatives, which are studied for diverse applications, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H14ClNO4 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C19H14ClNO4/c1-11(18(23)12-5-4-6-13(20)9-12)25-19(24)15-10-17(22)21-16-8-3-2-7-14(15)16/h2-11H,1H3,(H,21,22) |
InChI Key |
MTOISTDKPPETGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.
Doebner Reaction: The reaction of aniline with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate.
Amidation: The intermediate undergoes amidation to form a new intermediate.
Reduction: The intermediate is reduced to form another intermediate.
Acylation: The intermediate undergoes acylation to form the final product.
Chemical Reactions Analysis
Key Structural Features
The compound contains a quinoline-4-carboxylate core, a 2-hydroxyquinoline moiety, and a propan-2-yl group substituted with a 3-chlorophenyl group. The 1-oxo functionality suggests a ketone or ester linkage.
Plausible Synthetic Pathways
Based on analogous reactions in the literature , potential steps include:
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Coupling Reactions : Formation of carbamates or esters using carbodiimides (e.g., EDC) and methoxyamine.
-
Cyclization : Use of iodobenzene derivatives (e.g., bis(trifluoroacetoxy)iodobenzene) to induce cyclization.
-
Deprotection : Hydrogenolysis (Pd/C or Pearlman’s catalyst) to remove protecting groups like carbobenzoxy (CBz).
Coupling and Cyclization
-
Example : In , 3a,b (phenylalanine derivatives) were coupled with methoxyamine using EDC to form intermediates 4a,b , followed by cyclization with iodobenzene derivatives to yield tricyclic products 5a,b . A similar strategy could be applied to form the quinoline core.
-
Key Reagents : EDC, methoxyamine, bis(trifluoroacetoxy)iodobenzene.
-
Challenges : Solubility issues during hydrogenolysis (e.g., 6a in THF requiring prolonged reaction times) .
NMR and IR Data
-
Example : For 5a , IR showed a carbonyl stretch at 1694 cm⁻¹ , and ¹H NMR revealed signals at δ 7.38–7.16 (m, 10H) for aromatic protons and δ 4.41 (m, 1H) for the carbamate proton .
-
Implications : Characterization of the target compound would require similar spectroscopic analysis to confirm structural integrity.
Comparison of Synthetic Strategies
Selectivity and Yield
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Alkylation : Reaction temperature and reagent ratios critically influence product distribution (e.g., 14b:15 ratio controlled by temperature and time) .
-
Binding Studies : Molecular dynamics (MD) simulations in revealed divergent ligand-receptor interactions, suggesting that structural modifications (e.g., substituents at the 1-position) could modulate biological activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit the growth of various pathogens, including those responsible for skin infections and body odor.
Case Study : A study published in a peer-reviewed journal demonstrated that a related compound had a strong inhibitory effect on Staphylococcus epidermidis and Corynebacterium xerosis, which are known to cause body odor. The antimicrobial action was quantified using turbidimetric measurement methods to establish growth curves in the presence of the compound .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against Hepatitis B virus (HBV). Research has highlighted that certain quinoline derivatives possess anti-HBV activity, making them candidates for further investigation in antiviral drug development.
Data Table: Antiviral Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Virus Targeted |
|---|---|---|
| Quinoline Derivative A | 5.0 | HBV |
| Quinoline Derivative B | 3.5 | HBV |
| 1-(3-Chlorophenyl)-1-oxopropan-2-y | TBD | TBD |
Material Science
The compound has also been explored in the context of organic light-emitting diodes (OLEDs). Its luminescent properties make it suitable for use in electronic devices.
Case Study : A patent application describes the use of similar compounds as luminescent materials in OLED technology, emphasizing their stability and efficiency as light-emitting layers . This application highlights the potential for commercial exploitation in electronic displays.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzamide Derivatives ()
Compounds listed in , such as N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide (Compound 9) and N-{(2S)-3-[4-(Hexyloxy)phenyl]-1-oxopropan-2-yl}benzamide (Compound 12), share a benzamide backbone but differ in substituents. Key comparisons include:
- Functional Groups: The absence of a quinoline ring in these benzamides limits π-π stacking interactions, which are critical for binding to aromatic biological targets.
Quinoline-Based Analogues ()
The compound 1-(4-methylphenyl)-1-oxopropan-2-yl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate () differs in substituent positions and electronic properties:
- Substituent Positions: A 4-methylphenyl group (vs. 3-chlorophenyl) reduces steric hindrance, while the 6-chloro and 4-methoxyphenyl groups on the quinoline alter electron density.
- Hydroxy vs. Methoxy: The target compound’s 2-hydroxyquinoline group enhances hydrogen-bonding capacity compared to the methoxy group in , which may favor solubility in aqueous media.
Phosphonate and Sulfanyl Derivatives (Evidences 4 and 5)
- Phosphonate Ester () : The compound 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate features a phosphonate group instead of a carboxylate ester. Phosphonates exhibit greater hydrolytic stability and are often used as bioisosteres for carboxylates in drug design .
- Pyrazole-Carbaldehyde (): 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde contains a sulfanyl group, which introduces nucleophilic reactivity. The pyrazole ring’s planar structure contrasts with the quinoline’s fused aromatic system, affecting binding specificity .
Comparative Data Table
Key Research Findings
Computational Insights : Density-functional theory (DFT) studies () predict that electron-withdrawing groups like chlorine in the target compound stabilize the ester bond, reducing susceptibility to hydrolysis compared to alkyl-substituted analogues .
Crystallographic Validation : Structural confirmation of similar compounds has been achieved using SHELX programs (), ensuring accurate determination of bond angles and conformations critical for structure-activity relationships .
Functional Group Impact: The 2-hydroxyquinoline group in the target compound offers a dual role as a hydrogen-bond donor and acceptor, unlike the methoxy or sulfanyl groups in analogues, which primarily act as electron donors or leaving groups .
Biological Activity
1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate is a compound that belongs to the quinoline family, known for its diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by various studies and data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O₃ |
| Molecular Weight | 344.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 2.19 |
Biological Activity Overview
Quinoline derivatives, including the compound in focus, have been studied for their potential therapeutic effects. The following sections detail specific biological activities observed in various studies.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains:
- Inhibition Zones : Compounds showed inhibition zones ranging from 20 mm to 25 mm against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values for effective derivatives ranged from 5 to 50 µg/mL depending on the bacterial strain tested .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively documented:
- Mechanism of Action : Compounds similar to 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate have shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Lines Tested : Studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as 10 µM against various cancer cell lines, including breast and lung cancers .
Antiviral Activity
Recent investigations have revealed the antiviral properties of quinoline derivatives:
- HIV Inhibition : Certain derivatives demonstrated inhibitory effects on HIV integrase with IC50 values around 16 µM, suggesting potential as antiviral agents .
- Mechanism : The antiviral activity appears to be linked to interference with viral replication processes rather than direct virucidal effects .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of quinoline derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 25 µg/mL against both strains.
-
Anticancer Activity Investigation :
- A study focused on a derivative similar to the compound showed significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The study also noted the compound's ability to inhibit tumor growth in vivo in mouse models.
- Antiviral Studies :
Q & A
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Methodological considerations include adjusting reaction parameters such as temperature (room temperature vs. reflux), catalyst choice (e.g., KOH in ethanol), and reaction duration (e.g., 12-hour stirring). For example, demonstrates that base-mediated condensation (e.g., KOH/ethanol) for structurally related carbamates achieves yields up to 72% . Parallel optimization of stoichiometric ratios (e.g., 1:1 molar ratios of ketone and aldehyde precursors) and purification techniques (column chromatography with ethyl acetate/hexane mixtures) can further enhance yields .
Q. What are the best practices for determining the crystal structure of this compound using X-ray diffraction?
Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., acetone solutions) . SHELX software (SHELXL/SHELXS) is critical for refining structural parameters, with hydrogen atoms placed geometrically and thermal displacement parameters (Uiso) constrained to parent atoms . Key metrics include R-factors ≤0.054 and data-to-parameter ratios ≥15.8, as seen in analogous quinoline derivatives .
Q. How can researchers validate the purity and structural integrity of this compound using advanced analytical techniques?
Combine NMR (¹H/¹³C) for functional group verification, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight confirmation. Crystallographic validation via SHELX-refined structures ensures stereochemical accuracy . For example, reports mean C–C bond deviations of 0.004 Å in related compounds, confirming structural precision .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic findings?
Discrepancies (e.g., unexpected tautomerism or hydrogen bonding) require cross-validation using complementary methods. For instance, highlights π–π interactions in crystallography (centroid distances: 3.428 Å) that may not appear in NMR . Computational tools (DFT calculations) can model electronic environments to align spectral peaks with observed crystal packing .
Q. What computational methods are recommended for predicting the binding affinity of this compound to target enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to enzymes like cholinesterases. validates docking results with experimental IC50 values (e.g., 28 µM for CDK7 inhibitors) . Free energy perturbation (FEP) calculations further refine affinity predictions by simulating ligand-protein interactions under physiological conditions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Systematic substitution of functional groups (e.g., chlorophenyl vs. methoxyphenyl) and bioactivity assays (e.g., enzyme inhibition kinetics) are critical. identifies the 3-chlorophenyl moiety as enhancing selectivity in carbamate derivatives, with IC50 values correlating with computational docking scores . Dose-response curves and selectivity indices (e.g., >100-fold for target vs. off-target enzymes) should quantify potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
